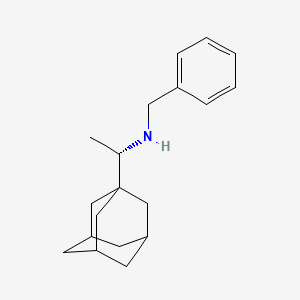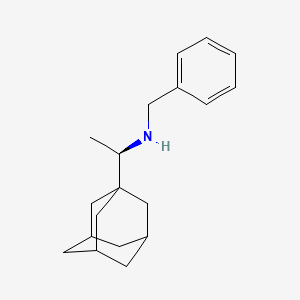![molecular formula C15H22N2O2 B7595888 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7595888.png)
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential application in the field of neuroscience, particularly in the treatment of mental disorders such as depression and anxiety.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been shown to increase the levels of these neurotransmitters, which are known to play a role in mood regulation and emotional processing. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety and depression. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This can lead to a reduction in stress and anxiety levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid for lab experiments is its relatively straightforward synthesis method. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been extensively studied in animal models, making it a well-established research tool. However, one limitation of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is its potential toxicity and side effects, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid. One area of interest is the development of more potent and selective derivatives of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid that can be used as therapeutic agents for mental disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid and its effects on the brain and body. Finally, more research is needed to investigate the potential side effects and toxicity of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid in humans, which will be important for its eventual clinical use.
Synthesis Methods
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid can be synthesized through a multi-step process involving the reaction of 2-methylphenylpiperazine with butyric anhydride. The resulting product is then purified through column chromatography to obtain pure 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid. The synthesis of 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid is relatively straightforward and has been optimized in recent years to improve yield and purity.
Scientific Research Applications
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been extensively studied for its potential application as a therapeutic agent for various mental disorders. It has been shown to have anxiolytic and antidepressant properties in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, 2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid has been investigated for its potential use in the treatment of addiction and withdrawal symptoms.
properties
IUPAC Name |
2-[4-(2-methylphenyl)piperazin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-13(15(18)19)16-8-10-17(11-9-16)14-7-5-4-6-12(14)2/h4-7,13H,3,8-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGERSQQPVMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)



![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)
![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)

![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)

